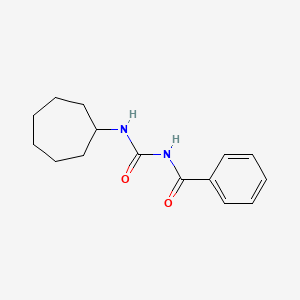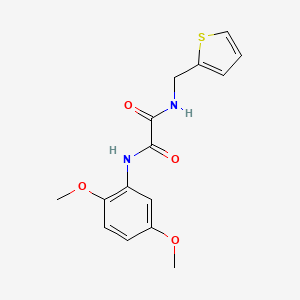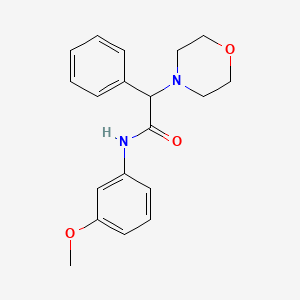
N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide
描述
N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a morpholinyl group, and a phenylacetamide moiety, which contribute to its diverse chemical behavior and potential utility in research and industry.
作用机制
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, such as the metabotropic glutamate 5 (mglu 5) receptor .
Mode of Action
It is suggested that similar compounds may exert their effects by interacting with their targets and inducing changes in cellular processes .
Biochemical Pathways
For instance, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, a metabolite produced by the gut microbiota, is involved in the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is widely distributed in plants .
Pharmacokinetics
Similar compounds have shown satisfactory pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide. Factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide typically involves the reaction of 3-methoxybenzoyl chloride with morpholine and phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
化学反应分析
Types of Reactions
N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- N-(3-methoxyphenyl)-2-(4-piperidinyl)-2-phenylacetamide
- N-(3-methoxyphenyl)-2-(4-pyrrolidinyl)-2-phenylacetamide
- N-(3-methoxyphenyl)-2-(4-piperazinyl)-2-phenylacetamide
Uniqueness
N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where the morpholinyl group plays a crucial role in the compound’s activity.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-5-8-16(14-17)20-19(22)18(15-6-3-2-4-7-15)21-10-12-24-13-11-21/h2-9,14,18H,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGZODVPDWMJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4386580.png)
![3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,1-dimethylurea](/img/structure/B4386601.png)
![3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B4386604.png)
![1-Propan-2-ylspiro[2,8-dihydropyrazolo[3,4-e][1,4]thiazepine-4,1'-cyclohexane]-3,7-dione](/img/structure/B4386612.png)
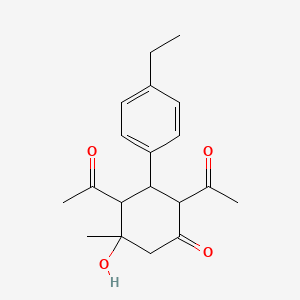
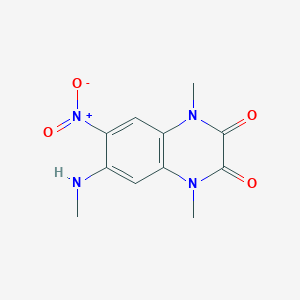
![5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4386632.png)
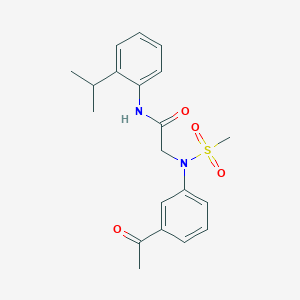
![3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4386649.png)
acetyl]amino}benzoate](/img/structure/B4386661.png)
![2-{[1,1'-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]ACETAMIDE](/img/structure/B4386669.png)
